Cas no 2090934-53-3 (4-Hydroxy-1,3-thiazole-5-carbonitrile)

4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with a hydroxyl group at the 4-position and a nitrile moiety at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both hydroxyl and nitrile functional groups enhances its versatility in nucleophilic and electrophilic reactions. Its stability under standard conditions and compatibility with common solvents further contribute to its utility in research and industrial applications. The compound is particularly relevant in the synthesis of bioactive molecules, where the thiazole scaffold is often employed for its pharmacological properties.
4-Hydroxy-1,3-thiazole-5-carbonitrile structure
2090934-53-3 structure
Product name:4-Hydroxy-1,3-thiazole-5-carbonitrile
CAS No:2090934-53-3
MF:C4H2N2OS
Molecular Weight:126.136478900909
CID:5744186
PubChem ID:21438973

4-Hydroxy-1,3-thiazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5-Thiazolecarbonitrile, 4-hydroxy-
    • SCHEMBL11768748
    • 2090934-53-3
    • EN300-1122161
    • 4-hydroxy-1,3-thiazole-5-carbonitrile
    • 4-Hydroxy-1,3-thiazole-5-carbonitrile
    • インチ: 1S/C4H2N2OS/c5-1-3-4(7)6-2-8-3/h2,7H
    • InChIKey: VPDVCUYHEAPKLO-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1C#N)O

計算された属性

  • 精确分子量: 125.98878387g/mol
  • 同位素质量: 125.98878387g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 85.2Ų

じっけんとくせい

  • 密度みつど: 1.57±0.1 g/cm3(Predicted)
  • Boiling Point: 348.7±27.0 °C(Predicted)
  • 酸度系数(pKa): 5.69±0.15(Predicted)

4-Hydroxy-1,3-thiazole-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1122161-0.5g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1122161-1.0g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3
1g
$1142.0 2023-06-09
Enamine
EN300-1122161-5.0g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3
5g
$3313.0 2023-06-09
Enamine
EN300-1122161-1g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1122161-10.0g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3
10g
$4914.0 2023-06-09
Enamine
EN300-1122161-0.05g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1122161-10g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3 95%
10g
$5159.0 2023-10-27
Enamine
EN300-1122161-5g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1122161-0.1g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1122161-0.25g
4-hydroxy-1,3-thiazole-5-carbonitrile
2090934-53-3 95%
0.25g
$1104.0 2023-10-27

4-Hydroxy-1,3-thiazole-5-carbonitrile 関連文献

4-Hydroxy-1,3-thiazole-5-carbonitrileに関する追加情報

Professional Introduction to 4-Hydroxy-1,3-thiazole-5-carbonitrile (CAS No. 2090934-53-3)

4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 2090934-53-3, belongs to the thiazole class of molecules, which are known for their diverse biological activities and utility in medicinal chemistry. The structural features of 4-Hydroxy-1,3-thiazole-5-carbonitrile, particularly the presence of both hydroxyl and nitrile functional groups, make it a versatile scaffold for the development of novel therapeutic agents.

The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which are positioned at the 1 and 3 positions, respectively. This unique arrangement imparts distinctive electronic and steric properties to the molecule, facilitating its incorporation into complex molecular architectures. The 4-Hydroxy substituent at the 4-position introduces a polar hydroxyl group, enhancing the compound's solubility in polar solvents and potentially influencing its interactions with biological targets. Meanwhile, the 5-carbonitrile group contributes to the molecule's reactivity and can serve as a handle for further functionalization through nucleophilic addition or substitution reactions.

In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole moiety exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The hydroxyl and nitrile groups in 4-Hydroxy-1,3-thiazole-5-carbonitrile may further modulate these activities by participating in hydrogen bonding interactions or serving as pharmacophores that bind to specific biological targets.

One of the most compelling aspects of 4-Hydroxy-1,3-thiazole-5-carbonitrile is its potential as a building block for drug discovery. The compound's ability to undergo various chemical transformations allows researchers to modify its structure systematically to optimize its pharmacological profile. For instance, the nitrile group can be reduced to an amide or carboxylic acid, while the hydroxyl group can be acylated or etherified to introduce additional functionality. These modifications enable the synthesis of libraries of derivatives that can be screened for biological activity.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Thiazole derivatives are particularly valuable due to their structural diversity and biological relevance. For example, several thiazole-based drugs have already been approved for clinical use, including those targeting infectious diseases and cancer. The study of 4-Hydroxy-1,3-thiazole-5-carbonitrile contributes to this growing body of knowledge by providing insights into the structural requirements for biological activity and identifying new leads for drug discovery.

Recent research has focused on exploring the synthetic pathways for obtaining high yields of pure 4-Hydroxy-1,3-thiazole-5-carbonitrile. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving atom economy. These innovations are crucial for scaling up production while maintaining cost-effectiveness and sustainability.

The biological evaluation of 4-Hydroxy-1,3-thiazole-5-carbonitrile has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes and cellular pathways associated with diseases such as cancer and inflammation. While these findings are encouraging, further research is needed to confirm its efficacy in vivo and to assess potential side effects.

The development of new analytical techniques has also played a significant role in studying 4-Hydroxy-1,3-thiazole-5-carbonitrile. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are particularly useful for characterizing the compound's structure and purity. Additionally, computational methods such as molecular modeling can predict how this molecule interacts with biological targets, providing valuable insights into its mechanism of action.

The future prospects for 4-Hydroxy-1,3-thiazole-5-carbonitrile are bright given its structural versatility and potential therapeutic applications. Ongoing studies aim to elucidate its mode of action at a molecular level and to identify optimal conditions for its use in drug development pipelines. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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